molecular formula C15H10O2 B13671427 2-Phenylbenzofuran-3-carbaldehyde

2-Phenylbenzofuran-3-carbaldehyde

Cat. No.: B13671427
M. Wt: 222.24 g/mol
InChI Key: SFYGTWAUBYYUNK-UHFFFAOYSA-N
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Description

2-Phenylbenzofuran-3-carbaldehyde is an organic compound with the molecular formula C15H10O2. . This compound features a benzofuran ring system substituted with a phenyl group at the 2-position and an aldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbenzofuran-3-carbaldehyde can be achieved through various methods. One common approach involves the organocatalytic [3+2] annulation/oxidative aromatization reaction of enals with 2-halophenols or β-naphthols . This method enables chemo- and regioselective access to the compound without the use of transition metals or strong oxidants.

Industrial Production Methods

Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Phenylbenzofuran-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: 2-Phenylbenzofuran-3-carboxylic acid.

    Reduction: 2-Phenylbenzofuran-3-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzofuran: Lacks the aldehyde group at the 3-position.

    3-Phenylbenzofuran: The phenyl group is at the 3-position instead of the 2-position.

    2-Phenylbenzofuran-3-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

2-Phenylbenzofuran-3-carbaldehyde is unique due to the presence of both a phenyl group at the 2-position and an aldehyde group at the 3-position. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

2-phenyl-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C15H10O2/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H

InChI Key

SFYGTWAUBYYUNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C=O

Origin of Product

United States

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